[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Overview
Description
[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is an organic compound characterized by the presence of three aldehyde groups attached to a biphenyl structure
Mechanism of Action
Target of Action
The primary target of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is the PD-1/PD-L1 pathway . This pathway plays a significant role in cancer immunotherapy, and the compound’s interaction with this pathway is believed to be crucial for its action .
Mode of Action
[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 pathway . The compound is a small-molecule inhibitor of this pathway, with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . It binds to PD-L1 at its PD-1 binding site to occupy the hydrophobic cleft .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde can potentially disrupt the growth and spread of cancer cells .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and effectiveness .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde’s action are primarily related to its inhibition of the PD-1/PD-L1 pathway . By blocking this pathway, the compound can potentially disrupt the growth and spread of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde. For instance, the compound’s effectiveness can be affected by factors such as the presence of other chemicals, temperature, pH, and the specific characteristics of the biological environment in which it is used . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives using Vilsmeier-Haack reaction, where a biphenyl compound is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron or aluminum chloride) facilitate substitution reactions.
Major Products:
Oxidation: Biphenyl-3,4’,5-tricarboxylic acid.
Reduction: Biphenyl-3,4’,5-trimethanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Comparison with Similar Compounds
Biphenyl: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-carbaldehyde: Contains only one aldehyde group, limiting its functionality compared to [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde.
[1,1’-Biphenyl]-2,2’-dicarbaldehyde: Contains two aldehyde groups, offering different reactivity and applications.
Uniqueness: [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is unique due to the presence of three reactive aldehyde groups, providing multiple sites for chemical modification and enabling the synthesis of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVJHHSKAJGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.